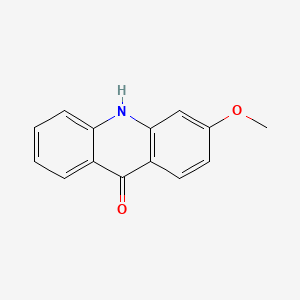
5-Carboxitetrametilrodamina éster de succinimidilo
Descripción general
Descripción
Amine-reactive fluorescent probe. 5-TAMRA derivative. 6-TAMRA N-succinimidyl ester isomer. Suitable for applications as an enzyme substrate, molecular probe, molecular beacons and FRET partner.
5-Carboxytetramethylrhodamine succinimidyl ester (5-TAMRA-SE) is an amine-reactive fluorescent probe. It has been used in double site-directed peptide modification to label proteinase substrates for use in FRET assays. It quenches lucifer yellow CH fluorescence by greater than 90% in uncleaved proteinase substrates, which allows for the detection of enzyme-cleaved substrates by an increase in fluorescence intensity. It has also been used in the synthesis of fluorescent derivatives of a variety of compounds, including the antibiotic ampicillin, nucleotide diphosphate uridine-5’-diphosphate (UDP; ), and the progesterone receptor antagonist RU486 (mifepristone; ). 5-TAMRA-SE displays excitation maxima ranging from 540 to 560 nm and an emission maximum of 580 nm.
Useful single-isomer TAMRA synthon.
5-TAMRA SE is a fluorescent amino-group-reactive probe for DNA and RNA.
Aplicaciones Científicas De Investigación
Etiquetado de proteínas
5-TAMRA-SE se usa ampliamente en reactivos de análisis de proteínas para reticulación, etiquetado y modificación de proteínas . Es un fluoróforo importante para preparar conjugados de proteínas .
Etiquetado de oligonucleótidos
El ácido carboxílico de TMR, bajo el nombre de TAMRA, ha alcanzado prominencia como un tinte para el etiquetado de oligonucleótidos . Esto lo convierte en una herramienta valiosa en la investigación genética y el diagnóstico.
Secuenciación automatizada de ADN
Además del etiquetado de oligonucleótidos, TAMRA también se utiliza en aplicaciones de secuenciación automatizada de ADN . Esto ayuda en la identificación y el análisis de secuencias genéticas.
Sustrato enzimático
Los compuestos derivatizados de 5-TAMRA se utilizan como sustratos enzimáticos . Esto permite a los investigadores estudiar la actividad y la cinética de las enzimas.
Sondas moleculares
5-TAMRA-SE se puede utilizar para crear sondas moleculares . Estas sondas se pueden utilizar para detectar o cuantificar moléculas biológicas, lo que las hace útiles en una variedad de aplicaciones de investigación.
Balizas moleculares
Las balizas moleculares, que se utilizan en biología molecular para detectar secuencias específicas de ADN, se pueden crear utilizando 5-TAMRA-SE .
Socios de transferencia de energía de resonancia de fluorescencia (FRET)
5-TAMRA-SE se utiliza en la creación de socios FRET . FRET es una técnica que se utiliza para medir la distancia entre dos cromóforos y es útil para estudiar las interacciones entre moléculas biológicas.
Sondas inmunofluorescentes
5-TAMRA-SE se puede utilizar para etiquetar anticuerpos para su uso como sondas inmunofluorescentes . Esto permite la visualización y detección de antígenos específicos en una muestra.
Mecanismo De Acción
Target of Action
5-TAMRA-SE is an amine-reactive fluorescent probe . Its primary targets are primary or secondary amines present in various biological molecules . These amines are often found in proteins, making them a common target for 5-TAMRA-SE.
Mode of Action
The succinimidyl ester group in 5-TAMRA-SE reacts readily with primary or secondary amines under mild conditions . This reaction results in the formation of stable amide bonds, attaching the 5-TAMRA moiety to the target molecule . The 5-TAMRA group is a fluorescent dye, which allows the labeled target molecule to be detected and studied using fluorescence-based techniques .
Biochemical Pathways
5-TAMRA-SE does not directly participate in any specific biochemical pathways. Instead, it is used as a tool to study these pathways. By labeling target molecules with 5-TAMRA-SE, researchers can track the movement and interactions of these molecules within cells. This can provide valuable insights into the roles of these molecules in various biochemical pathways .
Pharmacokinetics
Like other succinimidyl esters, it is likely to be unstable in aqueous solutions and should be stored under desiccating conditions .
Result of Action
The primary result of 5-TAMRA-SE action is the labeling of target molecules with the 5-TAMRA fluorescent dye. This allows for the visualization of these molecules under a fluorescence microscope or detection using other fluorescence-based techniques . This can provide valuable information about the location, movement, and interactions of these molecules within cells.
Action Environment
The action of 5-TAMRA-SE can be influenced by various environmental factors. For example, the efficiency of amine labeling can be affected by the pH of the solution, with optimal labeling typically occurring at around pH 8-9 . Additionally, the fluorescence of the 5-TAMRA group can be influenced by factors such as temperature and the presence of other fluorescent substances .
Propiedades
IUPAC Name |
2-[3-(dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]-5-(2,5-dioxopyrrolidin-1-yl)oxycarbonylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H25N3O7/c1-30(2)17-6-9-20-23(14-17)38-24-15-18(31(3)4)7-10-21(24)27(20)19-8-5-16(13-22(19)28(35)36)29(37)39-32-25(33)11-12-26(32)34/h5-10,13-15H,11-12H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWFRSNKRTNUMET-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](C)C)C=C3O2)C4=C(C=C(C=C4)C(=O)ON5C(=O)CCC5=O)C(=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H25N3O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10376329 | |
| Record name | 2-[6-(Dimethylamino)-3-(dimethyliminio)-3H-xanthen-9-yl]-5-{[(2,5-dioxopyrrolidin-1-yl)oxy]carbonyl}benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10376329 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
527.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
150810-68-7 | |
| Record name | 2-[6-(Dimethylamino)-3-(dimethyliminio)-3H-xanthen-9-yl]-5-{[(2,5-dioxopyrrolidin-1-yl)oxy]carbonyl}benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10376329 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary application of 5-Carboxytetramethylrhodamine succinimidyl ester in scientific research?
A1: 5-Carboxytetramethylrhodamine succinimidyl ester (5-TAMRA-SE) is predominantly used as a fluorescent label for various biomolecules, enabling their visualization and tracking in biological systems. This property is highlighted in several research papers focusing on labeling peptides , proteins , and even DNA probes .
Q2: How does 5-TAMRA-SE attach to its target molecules?
A2: 5-TAMRA-SE reacts with primary amines present in target molecules. This typically involves the amine group of an N-terminal amino acid in peptides and proteins or lysine residues. The succinimidyl ester group of 5-TAMRA-SE acts as a leaving group, facilitating the formation of a stable amide bond with the target molecule .
Q3: Can you elaborate on the use of 5-TAMRA-SE in conjunction with energy transfer mechanisms?
A3: 5-TAMRA-SE can be strategically incorporated into peptides alongside other fluorophores to create "energy-transfer" substrates for studying protease activity . In these systems, 5-TAMRA-SE acts as a quencher for another fluorophore when the substrate is intact. Upon protease cleavage, the quenching effect is disrupted, leading to an increase in fluorescence that can be measured to monitor the enzymatic reaction.
Q4: How does the use of LEDs compare to lasers for fluorescence detection with 5-TAMRA-SE labeled molecules?
A4: Recent research indicates that LEDs offer a viable alternative to lasers for fluorescence detection in capillary electrophoresis applications utilizing 5-TAMRA-SE labeled molecules . This is significant because LEDs are more cost-effective, consume less energy, and exhibit greater stability compared to lasers.
Q5: Has 5-TAMRA-SE been used in studying specific biological targets?
A5: Yes, 5-TAMRA-SE has been instrumental in research involving nicotinic acetylcholine receptors (nAChRs). Specifically, it was used to create a fluorescent analogue of α-Conotoxin TxID, a selective antagonist for the α3β4 nAChR subtype . This fluorescent probe enabled the visualization and study of α3β4 nAChRs in cells.
Q6: Are there any studies showcasing the use of 5-TAMRA-SE in studying cellular processes?
A6: Research has demonstrated the ability of RAW264.7 macrophages to phagocytose apoptotic extracellular vesicles (ApoEVs) derived from bone marrow mesenchymal stem cells (BMMSCs) labeled with 5-TAMRA-SE . This highlights the potential of 5-TAMRA-SE in investigating cellular uptake and trafficking mechanisms.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


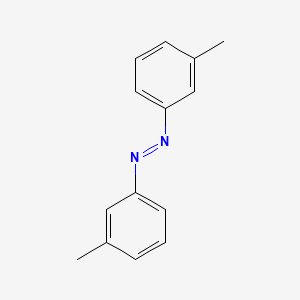
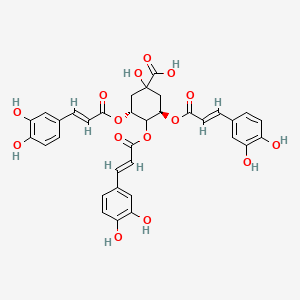


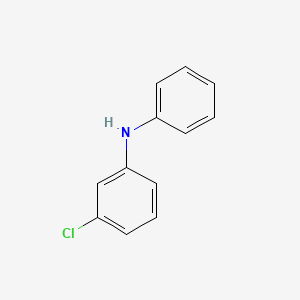

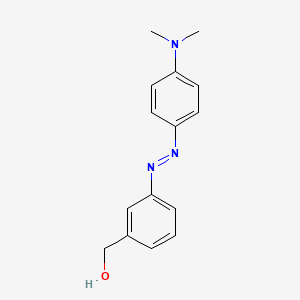
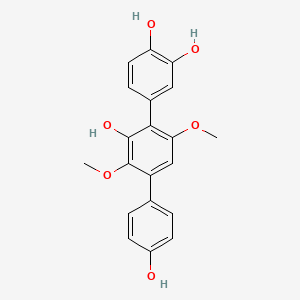
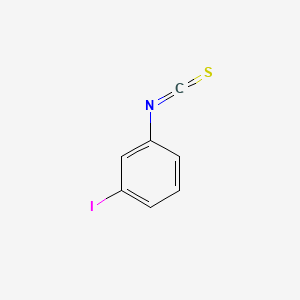
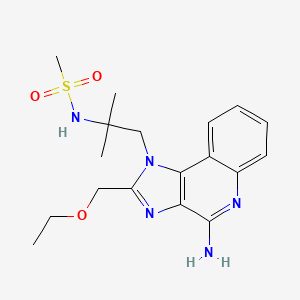
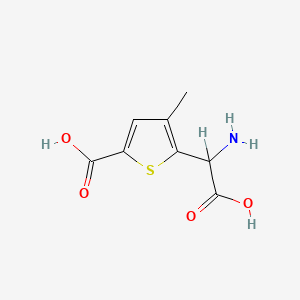
![Methyl (2Z)-3-methoxy-2-{2-[(E)-2-phenylvinyl]phenyl}acrylate](/img/structure/B1664606.png)
